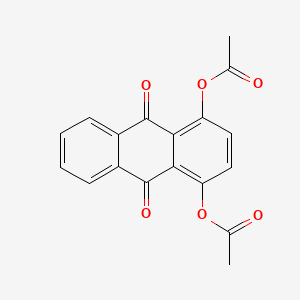

9,10-Anthracenedione, 1,4-bis(acetyloxy)-

Description

Contextualization of 9,10-Anthracenedione, 1,4-bis(acetyloxy)- within the Anthraquinone (B42736) Chemical Family

9,10-Anthracenedione, 1,4-bis(acetyloxy)- belongs to the extensive family of anthraquinones, which are aromatic organic compounds based on the anthracene (B1667546) skeleton with two ketone groups at positions 9 and 10. The parent compound, 9,10-anthraquinone, is a yellow crystalline solid. The diverse array of anthraquinone derivatives arises from the substitution of hydrogen atoms on the aromatic rings with various functional groups.

In the case of 9,10-Anthracenedione, 1,4-bis(acetyloxy)-, the core anthraquinone structure is modified by the presence of two acetyloxy groups (-OCOCH₃) at the 1 and 4 positions. This substitution significantly influences the compound's chemical and physical properties compared to the parent anthraquinone or other derivatives, such as the corresponding 1,4-dihydroxyanthraquinone (quinizarin). The acetyloxy groups, being ester functionalities, alter the electronic and steric characteristics of the molecule, which in turn affects its reactivity, solubility, and spectroscopic behavior.

The structural relationship of 9,10-Anthracenedione, 1,4-bis(acetyloxy)- to other 1,4-disubstituted anthraquinones is of particular importance. This substitution pattern is common in many synthetic and naturally occurring anthraquinones and is known to be crucial for various applications, including dyes and biologically active molecules. The 1,4-disubstituted isomers often exhibit distinct properties compared to their 1,2- or 1,5- counterparts.

Historical Trajectories of Academic Research on Anthraquinone Derivatives

The study of anthraquinone derivatives has a rich history dating back to the 19th century, largely driven by the pursuit of synthetic dyes to replace natural colorants. The synthesis of alizarin, a naturally occurring red dye with an anthraquinone core, from coal tar anthracene in 1868 by Carl Graebe and Carl Liebermann marked a pivotal moment in synthetic organic chemistry and the burgeoning dye industry. This breakthrough spurred extensive research into the synthesis and properties of a vast number of anthraquinone derivatives.

Early research primarily focused on the synthesis of new dye molecules with a wide spectrum of colors and improved fastness properties. The development of synthetic routes to various substituted anthraquinones, including those with hydroxy, amino, and sulfonic acid groups, was a major focus of academic and industrial research throughout the late 19th and early 20th centuries. wikipedia.org

Key synthetic methods developed during this period include the Friedel-Crafts acylation of benzene (B151609) derivatives with phthalic anhydride (B1165640), followed by cyclization, and the oxidation of anthracene. wikipedia.org These fundamental reactions laid the groundwork for the production of a wide range of anthraquinone intermediates and final products.

The mid-20th century saw an expansion of anthraquinone research into the realm of medicinal chemistry. The discovery of the potent anticancer activity of anthracycline antibiotics, such as doxorubicin, which contain a modified anthraquinone core, opened up a new avenue of investigation. This led to the synthesis and biological evaluation of numerous anthraquinone derivatives as potential therapeutic agents.

Scholarly Significance and Current Research Landscape Pertaining to 9,10-Anthracenedione, 1,4-bis(acetyloxy)-

While the body of research specifically focused on 9,10-Anthracenedione, 1,4-bis(acetyloxy)- is not as extensive as that for some other anthraquinone derivatives, its scholarly significance lies primarily in its role as a synthetic intermediate and a model compound for studying the properties of 1,4-disubstituted anthraquinones.

Synthetic Intermediate: 9,10-Anthracenedione, 1,4-bis(acetyloxy)- can be readily synthesized from the more common 1,4-dihydroxyanthraquinone (quinizarin) through acetylation. This reaction serves as a protective step for the hydroxyl groups, allowing for selective reactions at other positions of the anthraquinone nucleus. The acetyloxy groups can later be hydrolyzed back to hydroxyl groups, making this compound a useful intermediate in multi-step syntheses of more complex anthraquinone derivatives.

Research Applications: Although direct applications are not widely reported, the study of the spectroscopic and chemical properties of 9,10-Anthracenedione, 1,4-bis(acetyloxy)- contributes to the fundamental understanding of the structure-property relationships within the anthraquinone family. For instance, comparing its spectroscopic data (NMR, IR) with that of quinizarin (B34044) and other derivatives provides insights into the electronic effects of the acetyloxy substituent.

Current research on anthraquinone derivatives continues to be an active area, with a focus on several key areas:

Development of novel anticancer agents: Researchers are designing and synthesizing new anthraquinone derivatives with improved efficacy and reduced side effects.

Materials science: Anthraquinones are being explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their tunable electronic properties.

Catalysis: Certain anthraquinone derivatives are used as catalysts in industrial processes, such as in the production of hydrogen peroxide.

While 9,10-Anthracenedione, 1,4-bis(acetyloxy)- may not be the primary focus of these cutting-edge applications, its role as a building block and a reference compound underpins the ongoing development in the broader field of anthraquinone chemistry.

Data Tables

Table 1: Chemical Identifiers for 9,10-Anthracenedione, 1,4-bis(acetyloxy)-

| Identifier | Value |

| IUPAC Name | (9,10-dioxo-9,10-dihydroanthracene-1,4-diyl) diacetate |

| CAS Number | 2289-36-3 |

| Molecular Formula | C₁₈H₁₂O₆ |

| Molecular Weight | 324.29 g/mol |

| Canonical SMILES | CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC(=O)C |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2289-36-3 |

|---|---|

Molecular Formula |

C18H12O6 |

Molecular Weight |

324.3 g/mol |

IUPAC Name |

(4-acetyloxy-9,10-dioxoanthracen-1-yl) acetate |

InChI |

InChI=1S/C18H12O6/c1-9(19)23-13-7-8-14(24-10(2)20)16-15(13)17(21)11-5-3-4-6-12(11)18(16)22/h3-8H,1-2H3 |

InChI Key |

RLHYRFVLZOSXDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 9,10 Anthracenedione, 1,4 Bis Acetyloxy

Chemical Reactivity of the Anthracenedione Chromophore

The 9,10-anthracenedione ring system, a type of quinone, is characterized by its electron-deficient nature, which significantly influences its reactivity. The two carbonyl groups withdraw electron density from the aromatic rings, making the system susceptible to certain types of chemical transformations while deactivating it towards others.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient character of the anthracenedione rings makes them susceptible to nucleophilic aromatic substitution, particularly at positions bearing a good leaving group. While the acetyloxy groups themselves are not typical leaving groups in this context, their presence influences the electronic properties of the ring. Nucleophilic attack is more likely to occur on substituted anthracenediones where a halogen or other suitable leaving group is present. The carbonyl groups stabilize the intermediate Meisenheimer complex formed during nucleophilic attack.

| Reaction Type | Reactivity of Anthracenedione Core | Influencing Factors |

| Electrophilic Substitution | Deactivated | Electron-withdrawing carbonyl groups. |

| Nucleophilic Substitution | Activated (with leaving group) | Electron-withdrawing carbonyl groups stabilize intermediates. |

Michael-Type 1,4-Additions to the Quinone System

The α,β-unsaturated ketone character of the quinone ring system in 9,10-anthracenedione makes it a potential Michael acceptor. libretexts.orgmdpi.com In a Michael-type addition, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system. For the anthracenedione core, this would involve the addition of a nucleophile to one of the carbons in the central ring adjacent to the carbonyl-bearing carbons.

This reaction is a form of conjugate addition and is typically catalyzed by a base, which generates the nucleophilic species. mdpi.com A wide range of nucleophiles, including enolates, amines, and thiols, can participate in Michael additions. mdpi.comwikipedia.org The initial addition product is an enolate, which is then protonated to yield the final adduct. The stability of the resulting hydroquinone-like structure can be a driving force for this reaction. stanford.edu However, the fused aromatic nature of the anthracenedione system provides significant resonance stability, which can make it less reactive as a Michael acceptor compared to simpler quinones like 1,4-benzoquinone.

Reversible Redox Behavior and Electron Transfer Chemistry

A hallmark of the 9,10-anthraquinone core is its ability to undergo reversible two-step, two-electron reduction. nih.gov This property is central to its role in various chemical and biological processes. The reduction proceeds through a stable semiquinone radical anion intermediate.

The first reduction step involves the addition of one electron to form the radical anion. The second step adds another electron to form the dianion (a hydroquinone (B1673460) derivative). These reduction potentials can be significantly influenced by the nature and position of substituents on the aromatic rings. nih.gov The electron-donating acetyloxy groups at the 1 and 4 positions would be expected to lower the reduction potentials compared to the unsubstituted 9,10-anthracenedione, making it slightly more difficult to reduce. This redox chemistry is fundamental to the function of many anthraquinone (B42736) derivatives in applications such as redox catalysis.

Hydrolysis and Transacylation Mechanisms of the Acetyl Groups

The ester linkages of the 1,4-bis(acetyloxy) groups are susceptible to cleavage through hydrolysis and can undergo exchange through transacylation (transesterification) reactions.

Mechanistic Studies of Ester Hydrolysis (Acidic and Basic Conditions)

The hydrolysis of the acetyl groups results in the formation of 1,4-dihydroxyanthraquinone (quinizarin) and acetic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the aryl acetate (B1210297) groups proceeds via a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the acetyl group, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com Following a proton transfer, the phenolic oxygen is eliminated as part of the 1,4-dihydroxyanthraquinone, and the protonated acetic acid is released. The catalytic acid is regenerated in the final step. This process is reversible. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification):

| Condition | Key Mechanistic Steps | Reversibility |

| Acidic | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Elimination of alcohol. | Reversible |

| Basic | 1. Nucleophilic attack by hydroxide (B78521). 2. Formation of tetrahedral intermediate. 3. Elimination of phenoxide. 4. Irreversible deprotonation of phenol. | Irreversible |

Exploration of Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For 9,10-Anthracenedione, 1,4-bis(acetyloxy)-, this would involve reacting it with an alcohol (R-OH) in the presence of an acid or base catalyst to form a new ester and acetic acid.

Similar to hydrolysis, transesterification can be catalyzed by both acids and bases. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is an equilibrium process, and often a large excess of the reactant alcohol is used to drive the reaction towards the products. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base deprotonates the alcohol to form a more potent nucleophile, the alkoxide ion. This alkoxide then attacks the carbonyl carbon of the acetyl group, leading to a tetrahedral intermediate, which subsequently eliminates the phenoxide to form the new ester. masterorganicchemistry.com

These transesterification reactions are crucial for chemically modifying the properties of the parent compound by introducing different ester functionalities.

Intramolecular Rearrangement and Isomerization Pathways

The intramolecular rearrangement and isomerization of 9,10-Anthracenedione, 1,4-bis(acetyloxy)-, a diacetate ester of 1,4-dihydroxyanthraquinone (quinizarin), are governed by the reactivity of the acetyl groups and the stability of the anthraquinone core. While specific studies on this exact molecule are limited, the potential pathways can be inferred from the well-established chemistry of phenolic esters. The most probable intramolecular rearrangement is the Fries rearrangement, which can proceed via either thermal or photochemical pathways. wikipedia.org

The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, resulting in the formation of a hydroxy aryl ketone. wikipedia.org In the case of 9,10-Anthracenedione, 1,4-bis(acetyloxy)-, this would involve the migration of an acetyl group to the anthraquinone skeleton. The reaction is selective for the ortho and para positions relative to the oxygen atom. wikipedia.org Given that the acetyl groups are at the 1 and 4 positions, the potential rearrangement products would involve the formation of acetyl groups at the 2 and 3 positions of the anthraquinone ring.

The widely accepted mechanism for the thermal Fries rearrangement involves the generation of an acylium carbocation intermediate through the coordination of a Lewis acid catalyst to the carbonyl oxygen of the ester. wikipedia.org This electrophilic intermediate then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. wikipedia.org The regioselectivity of the rearrangement is influenced by reaction conditions such as temperature and solvent. wikipedia.org Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product. wikipedia.org

A photochemical variant, the photo-Fries rearrangement, can also occur. wikipedia.org This reaction proceeds through a radical mechanism upon absorption of UV light and can also yield ortho and para products. wikipedia.org The photo-Fries rearrangement is initiated by the homolytic cleavage of the ester bond to form a radical pair, which then recombines at a different position on the aromatic ring. While this pathway is mechanistically distinct from the thermal rearrangement, it provides an alternative route to isomerized products. However, the yields for the photo-Fries rearrangement are often lower than for the thermal process. wikipedia.org

It is also important to consider the potential for intramolecular acyl migration between the two oxygen atoms, although this is less common for aromatic esters compared to aliphatic diols. Such a process would involve the transfer of an acetyl group from the 1-position to the 4-position, or vice versa, leading to no net change in the chemical identity of the starting material.

| Rearrangement Pathway | Description | Key Intermediates | Typical Conditions |

|---|---|---|---|

| Thermal Fries Rearrangement | Migration of an acetyl group from the oxygen to the carbon skeleton of the anthraquinone ring. | Acylium carbocation | Lewis acid catalyst (e.g., AlCl3), heat |

| Photo-Fries Rearrangement | Photochemically induced migration of an acetyl group. | Radical pair | UV irradiation |

Photochemical and Photophysical Transformation Mechanisms

The photochemical and photophysical properties of 9,10-Anthracenedione, 1,4-bis(acetyloxy)- are primarily determined by the anthraquinone chromophore. Anthraquinones are known to exhibit interesting excited-state dynamics. ias.ac.in The presence of the electron-donating acetyloxy groups at the 1 and 4 positions can influence the energy levels of the excited states and the subsequent photochemical pathways.

Upon absorption of light, the molecule is promoted to an excited singlet state (S₁). From this state, it can undergo several processes, including fluorescence, intersystem crossing (ISC) to a triplet state (T₁), or internal conversion back to the ground state (S₀). liberty.edu Anthraquinone derivatives are known to be fluorescent, and the efficiency of this fluorescence, known as the quantum yield, is a key photophysical parameter. liberty.eduliberty.edu The fluorescence of anthraquinone derivatives can be influenced by the nature and position of substituents on the aromatic core. nih.gov

The triplet state of anthraquinones is often implicated in their photochemical reactivity. researchgate.net From the triplet state, the molecule can undergo phosphorescence, relax back to the ground state, or participate in chemical reactions. One potential photochemical transformation for 9,10-Anthracenedione, 1,4-bis(acetyloxy)- is the aforementioned photo-Fries rearrangement. wikipedia.org

Another possible photochemical reaction is the photoreduction of the quinone moiety. Anthraquinones can be photoreduced to the corresponding hydroquinones in the presence of a hydrogen donor. conicet.gov.ar The excited triplet state of the anthraquinone can abstract a hydrogen atom from a suitable donor, initiating a radical chain reaction that leads to the reduced product.

The photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, are expected to be solvent-dependent. nih.gov Polar solvents can stabilize charge-transfer character in the excited state, leading to shifts in the emission spectra (solvatochromism). nih.gov

| Process | Description | Excited State(s) Involved | Potential Outcome |

|---|---|---|---|

| Absorption | Promotion of the molecule to an excited singlet state upon light absorption. | S₀ → S₁, S₂... | Formation of an excited molecule. |

| Fluorescence | Radiative decay from the lowest excited singlet state to the ground state. | S₁ → S₀ | Emission of light. |

| Intersystem Crossing (ISC) | Non-radiative transition from a singlet state to a triplet state. | S₁ → T₁ | Formation of a triplet excited state. |

| Phosphorescence | Radiative decay from the lowest triplet state to the ground state. | T₁ → S₀ | Emission of light (typically at longer wavelengths and with longer lifetimes than fluorescence). |

| Photo-Fries Rearrangement | Photochemically induced migration of an acetyl group. | S₁ or T₁ | Formation of hydroxy acetyl anthraquinone isomers. wikipedia.org |

| Photoreduction | Reduction of the quinone moiety to a hydroquinone. | T₁ | Formation of 1,4-bis(acetyloxy)-9,10-dihydroxyanthracene. conicet.gov.ar |

Advanced Spectroscopic Characterization of 9,10-Anthracenedione, 1,4-bis(acetyloxy)-

Following a comprehensive search for scientific literature and spectral data, it has been determined that detailed experimental and research findings specifically for the compound 9,10-Anthracenedione, 1,4-bis(acetyloxy)- are not sufficiently available in the public domain to construct the in-depth article as requested. While general spectroscopic properties of the parent molecule, 9,10-anthracenedione, and its hydrolyzed analogue, 1,4-dihydroxyanthraquinone, are well-documented, specific data for the bis(acetyloxy) derivative, including detailed NMR, IR, Raman, UV-Vis, and fluorescence spectra and their interpretations, are not present in the available search results.

To generate a scientifically accurate and thorough article that adheres to the strict outline provided, specific data points such as chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR, precise vibrational frequencies (in cm⁻¹) for IR and Raman spectroscopy with corresponding mode assignments, and electronic transition data including absorption maxima (λmax), molar absorptivity (ε), and fluorescence excitation and emission wavelengths for UV-Vis and fluorescence spectroscopy are required.

Without access to this specific experimental data for 9,10-Anthracenedione, 1,4-bis(acetyloxy)-, it is not possible to provide the detailed analysis and data tables requested for each subsection of the outline. The generation of such an article would require access to dedicated chemical research databases or literature that is not available through the current search capabilities.

Therefore, the requested article focusing solely on the advanced spectroscopic characterization of 9,10-Anthracenedione, 1,4-bis(acetyloxy)- cannot be generated at this time.

Advanced Spectroscopic Characterization of 9,10 Anthracenedione, 1,4 Bis Acetyloxy

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

Characterization of Electronic Transitions, Absorption, and Emission Properties

The electronic absorption and emission properties of 9,10-Anthracenedione, 1,4-bis(acetyloxy)- are dictated by the anthraquinone (B42736) chromophore, modified by the presence of the acetyloxy substituents. The UV-Visible spectrum of anthraquinone and its derivatives typically displays multiple absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov The position and intensity of these bands are sensitive to the nature and position of substituents on the anthraquinone skeleton.

For the parent 9,10-anthraquinone, absorption bands are generally observed in the ultraviolet and visible regions. The introduction of electron-donating groups, such as the acetyloxy groups in the 1 and 4 positions, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

The emission properties, such as fluorescence, are also highly dependent on the molecular structure. Many anthraquinone derivatives are known to be fluorescent. The fluorescence quantum yield and the position of the emission maximum are influenced by factors such as the rigidity of the molecule, the nature of the substituents, and the solvent environment. For the parent compound, anthracene (B1667546), the fluorescence quantum yield is significant, though this can be altered by the introduction of the quinone carbonyls and further modified by the acetyloxy groups.

Table 1: Expected Electronic Transition Properties of 9,10-Anthracenedione, 1,4-bis(acetyloxy)-

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Absorption Maxima (λmax) | Bathochromic shift compared to 9,10-anthraquinone | Electron-donating effect of acetyloxy groups. |

| Molar Absorptivity (ε) | High intensity for π → π* transitions | Allowed electronic transitions. |

| Emission Maximum | Expected in the visible region | Dependent on the energy of the first excited singlet state. |

| Fluorescence Quantum Yield | Moderate to low | Non-radiative decay pathways can be significant in quinone systems. |

Spectroscopic Probing of Electronic Structure and Solvatochromic Effects

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a powerful tool for probing the electronic structure of a molecule in its ground and excited states. This phenomenon arises from differential solvation of the ground and excited states due to changes in the dipole moment upon electronic excitation.

While specific studies on the solvatochromic behavior of 9,10-Anthracenedione, 1,4-bis(acetyloxy)- are not prevalent in the literature, research on other substituted anthraquinones demonstrates that these molecules can exhibit significant solvatochromism. nih.gov The presence of polar acetyloxy groups suggests that 9,10-Anthracenedione, 1,4-bis(acetyloxy)- would be sensitive to solvent polarity.

In nonpolar solvents, the absorption and emission spectra would be minimally affected by solute-solvent interactions. In polar solvents, however, the solvent molecules can orient around the solute, stabilizing both the ground and excited states. If the excited state is more polar than the ground state, a bathochromic shift in the emission spectrum is typically observed with increasing solvent polarity. Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift may occur. The magnitude and direction of these shifts can provide valuable information about the change in dipole moment upon excitation and the nature of the electronic transitions involved.

Table 2: Predicted Solvatochromic Behavior for 9,10-Anthracenedione, 1,4-bis(acetyloxy)-

| Solvent Polarity | Predicted Spectral Shift | Reason |

|---|---|---|

| Increasing Polarity | Bathochromic or Hypsochromic Shift | Differential stabilization of the ground and excited states by the solvent. |

| Protic vs. Aprotic Solvents | Potential for specific interactions | Hydrogen bonding capabilities of protic solvents could interact with the carbonyl and ester groups. |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. The theoretical exact mass of 9,10-Anthracenedione, 1,4-bis(acetyloxy)- (C₁₈H₁₂O₆) is 324.063388 g/mol . nih.gov Experimental determination of the exact mass via HRMS would serve to confirm this elemental composition with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 3: Molecular and Mass Data for 9,10-Anthracenedione, 1,4-bis(acetyloxy)-

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₂O₆ | nih.gov |

| Molecular Weight | 324.29 g/mol | nih.gov |

| Theoretical Exact Mass | 324.063388 g/mol | nih.gov |

Elucidation of Fragmentation Pathways and Mechanisms via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of selected ions. In an MS/MS experiment, a precursor ion is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides detailed structural information about the precursor ion.

For 9,10-Anthracenedione, 1,4-bis(acetyloxy)-, the fragmentation is expected to be initiated by the loss of the acetyl groups. A common fragmentation pathway for acetylated compounds is the neutral loss of ketene (B1206846) (CH₂=C=O, 42 Da). The successive loss of two ketene molecules from the molecular ion would result in the formation of the corresponding 1,4-dihydroxyanthraquinone cation radical.

A plausible fragmentation pathway is as follows:

[M]⁺˙ → [M - CH₂CO]⁺˙ + CH₂CO : Loss of the first ketene molecule.

[M - CH₂CO]⁺˙ → [M - 2CH₂CO]⁺˙ + CH₂CO : Loss of the second ketene molecule.

Further fragmentation of the 1,4-dihydroxyanthraquinone core could then occur, typically involving the loss of carbon monoxide (CO) molecules from the quinone structure. The analysis of the relative abundances of these fragment ions can provide confirmation of the compound's structure.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of 9,10-Anthracenedione, 1,4-bis(acetyloxy)-

| m/z (predicted) | Proposed Structure/Fragment |

|---|---|

| 324 | Molecular Ion [C₁₈H₁₂O₆]⁺˙ |

| 282 | [M - CH₂CO]⁺˙ |

| 240 | [M - 2CH₂CO]⁺˙ (1,4-dihydroxyanthraquinone cation radical) |

| 212 | [M - 2CH₂CO - CO]⁺˙ |

Utilization of Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))

Hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are widely used for the separation, identification, and quantification of compounds in complex mixtures. mdpi.comnih.gov For a compound like 9,10-Anthracenedione, 1,4-bis(acetyloxy)-, which is a solid at room temperature and possesses moderate polarity, reversed-phase high-performance liquid chromatography (HPLC) would be a suitable separation method.

An LC-MS method for the analysis of this compound would typically involve a C18 stationary phase and a mobile phase gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. The mass spectrometer, coupled to the LC system, would provide detection and confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation pattern. This technique is particularly useful for analyzing the purity of a synthesized compound or for identifying it in a complex matrix.

X-ray Diffraction Crystallography for Solid-State Structural Analysis

X-ray diffraction crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for 9,10-Anthracenedione, 1,4-bis(acetyloxy)- is not available in the searched literature, the crystal structure of a closely related compound, 1,4-diethoxy-9,10-anthraquinone (C₁₈H₁₆O₄), has been reported. nih.govscirp.org This structure reveals that the anthraquinone ring system is slightly bent. In the crystal, molecules form dimers through slipped-parallel π-π stacking interactions, with an average interplanar distance of 3.45 Å. nih.govscirp.org The crystal packing is further stabilized by C—H···O interactions. nih.govscirp.org

It is plausible that 9,10-Anthracenedione, 1,4-bis(acetyloxy)- would exhibit similar solid-state packing characteristics, with π-π stacking of the aromatic cores being a dominant intermolecular force. The precise arrangement would, however, be influenced by the steric and electronic properties of the acetyloxy groups compared to the ethoxy groups. Obtaining a single crystal of sufficient quality would be necessary to definitively determine its solid-state structure.

Table 5: Mentioned Compound Names

| Compound Name |

|---|

| 9,10-Anthracenedione, 1,4-bis(acetyloxy)- |

| 1,4-diacetoxyanthraquinone |

| 9,10-anthraquinone |

| Anthracene |

| 1,4-dihydroxyanthraquinone |

| 1,4-diethoxy-9,10-anthraquinone |

| Acetonitrile |

| Methanol |

| Ketene |

| Carbon monoxide |

Determination of Crystal Structure and Investigation of Polymorphism

A definitive crystal structure for 9,10-Anthracenedione, 1,4-bis(acetyloxy)- has not been reported in the surveyed literature. The determination of a crystal structure through techniques such as single-crystal X-ray diffraction would be necessary to elucidate its precise solid-state conformation, including bond lengths, bond angles, and the planarity of the anthraquinone core.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon observed in various anthraquinone derivatives. For instance, studies on 1,4-dipropoxy-9,10-anthraquinone have revealed the existence of at least two polymorphs, which exhibit different colors (red and yellow) and distinct molecular packing arrangements. It is plausible that 9,10-Anthracenedione, 1,4-bis(acetyloxy)- could also exhibit polymorphism, depending on crystallization conditions such as the solvent used, temperature, and rate of cooling. Each potential polymorph would have a unique crystal lattice and, consequently, distinct physical properties. Without experimental data, any discussion of polymorphism in 9,10-Anthracenedione, 1,4-bis(acetyloxy)- remains speculative.

Table 1: Hypothetical Crystallographic Data for 9,10-Anthracenedione, 1,4-bis(acetyloxy)-

| Parameter | Hypothetical Value (Illustrative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Calculated Density (g/cm³) | Data not available |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Computational and Theoretical Investigations of 9,10 Anthracenedione, 1,4 Bis Acetyloxy

Density Functional Theory (DFT) Applications in Electronic and Structural Studies

Density Functional Theory is a cornerstone of modern computational chemistry, used to calculate the electronic structure of molecules and predict a wide range of properties. wikipedia.org By solving approximations of the Schrödinger equation, DFT can determine optimized geometries, molecular orbital energies, and other key electronic descriptors. openaccessjournals.com

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the ground state geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

For the closely related precursor, 1,4-dihydroxyanthraquinone (1,4-DHAQ), DFT calculations using methods like B3LYP have shown that the most stable structure possesses C2v point group symmetry, indicating a planar arrangement of the atoms. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties, reactivity, and optical behavior. youtube.com The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. researchgate.net

In 1,4-disubstituted anthraquinone (B42736) systems, the HOMO is typically characterized by π-orbitals localized on the electron-rich substituted benzene (B151609) ring, while the LUMO is primarily composed of π*-orbitals distributed across the electron-accepting central quinone moiety. researchgate.net The replacement of the electron-donating hydroxyl (-OH) groups in 1,4-DHAQ with the more electron-withdrawing acetyloxy (-OCOCH3) groups is expected to have a pronounced effect. This substitution would stabilize both the HOMO and LUMO, lowering their absolute energy levels. The magnitude of this stabilization would determine the change in the HOMO-LUMO gap, which in turn influences the color and photochemical reactivity of the compound. nih.gov

DFT calculations also allow for the analysis of charge distribution through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. In the target molecule, a significant negative charge would be localized on the highly electronegative oxygen atoms of both the quinone and the acetyloxy groups. Conversely, the quinone carbons and the carbonyl carbons of the acetyl groups would exhibit a partial positive charge, marking them as potential sites for nucleophilic attack.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Anthraquinone (AQ) | -6.99 | -2.79 | 4.20 |

DFT methods are highly effective at predicting various types of molecular spectra, which can be used to interpret and assign experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the optimized molecular structure. For 1,4-DHAQ, DFT calculations have successfully assigned the key vibrational modes. researchgate.net In transitioning to 9,10-Anthracenedione, 1,4-bis(acetyloxy)-, the most significant changes in the IR spectrum would be:

The disappearance of the characteristic broad O-H stretching band (typically ~3100-3400 cm⁻¹).

The appearance of two new, very strong absorption bands corresponding to the C=O stretching of the ester groups, expected in the 1750-1770 cm⁻¹ region.

The emergence of characteristic C-O stretching bands for the ester linkage.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be approximated from the HOMO-LUMO gap. The primary absorption bands in substituted anthraquinones are typically due to π→π* transitions. The modification of the substituents from hydroxyl to acetyloxy groups will induce a chromophoric shift (a change in the absorption wavelength and intensity). The electron-withdrawing nature of the acetyloxy group compared to the hydroxyl group would likely lead to a hypsochromic (blue) shift in the maximum absorption wavelength (λmax).

NMR Spectroscopy: While not detailed here, computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach can accurately predict ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structure verification.

| Vibrational Mode | 1,4-dihydroxyanthraquinone (Analog) | 9,10-Anthracenedione, 1,4-bis(acetyloxy)- (Predicted) |

|---|---|---|

| O-H Stretch | ~3200 | Absent |

| Aromatic C-H Stretch | ~3070 | ~3070 |

| C=O Stretch (Ester) | Absent | ~1760 (Strong) |

| C=O Stretch (Quinone) | ~1630 | ~1670 |

| C-O Stretch (Ester) | Absent | ~1200 (Strong) |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. mdpi.com It is widely used to simulate electronic absorption spectra and explore the processes that occur after a molecule absorbs light. mdpi.com

TD-DFT calculations performed on the ground-state optimized geometry yield vertical excitation energies and their corresponding oscillator strengths. These values directly correlate to the positions (λmax) and intensities of peaks in a UV-Vis absorption spectrum. A typical TD-DFT output would provide a list of the lowest-energy electronic transitions, identifying them as π→π* or n→π* based on the molecular orbitals involved. This allows for a detailed assignment of the experimental spectrum.

For 9,10-Anthracenedione, 1,4-bis(acetyloxy)-, TD-DFT would be used to predict the λmax of its principal electronic transitions. Furthermore, by optimizing the geometry of the first singlet excited state (S₁), the energy of fluorescence emission can be calculated. Similarly, calculations involving the lowest triplet state (T₁) can provide information on phosphorescence. mdpi.com

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₁ | E₁ | λ₁ | f₁ | HOMO → LUMO |

| S₂ | E₂ | λ₂ | f₂ | HOMO-1 → LUMO |

| S₃ | E₃ | λ₃ | f₃ | HOMO → LUMO+1 |

Beyond simulating spectra, TD-DFT provides crucial information about the nature of excited states. Properties such as the dipole moment, charge distribution, and geometry can change dramatically upon electronic excitation. nih.gov For instance, many molecules become significantly more polar in their first excited state, which can be quantified by TD-DFT.

Understanding excited state dynamics involves mapping the pathways a molecule can take to dissipate the energy it gains from light absorption. These pathways include fluorescence, phosphorescence, internal conversion (non-radiative decay between states of the same spin), and intersystem crossing (non-radiative decay between states of different spin). youtube.comrsc.org TD-DFT calculations are the starting point for these investigations, as they provide the energies of the various singlet and triplet states. nih.gov The relative energies and characters (n,π* vs. π,π*) of these states are critical for predicting the photophysical behavior and stability of the compound. mdpi.com While full simulation of these dynamic processes requires more advanced techniques, TD-DFT provides the essential energetic landscape. chemrxiv.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. For reactions involving 9,10-Anthracenedione, 1,4-bis(acetyloxy)-, theoretical methods such as Density Functional Theory (DFT) are employed to map out potential energy surfaces, identify reactants, products, intermediates, and crucially, the transition states that connect them. This allows for a detailed, step-by-step understanding of reaction pathways. researchgate.netnih.gov

Transition State Characterization and Reaction Pathway Determination

The determination of a reaction pathway is a cornerstone of computational mechanism elucidation. This process involves identifying the lowest energy path that connects reactants to products on a multi-dimensional potential energy surface. The highest point along this path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to proceed.

Computational methods are used to locate the precise geometry of the transition state. A key characteristic of a computationally verified TS is that it is a first-order saddle point on the potential energy surface; that is, it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other degrees of freedom. This is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a molecule like 9,10-Anthracenedione, 1,4-bis(acetyloxy)-, a relevant reaction for computational study is its hydrolysis to form 1,4-dihydroxyanthraquinone. DFT calculations can model the approach of water molecules, the nucleophilic attack at the carbonyl carbon of the acetate (B1210297) group, the formation of a tetrahedral intermediate, and the subsequent departure of the acetic acid leaving group. By calculating the free energies of the reactants, transition states, and products, a reaction energy profile can be constructed. nih.gov

Table 1: Hypothetical Calculated Energies for the Hydrolysis of one Acetyloxy Group

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 9,10-Anthracenedione, 1,4-bis(acetyloxy)- + 2 H₂O | 0.0 |

| Transition State 1 (TS1) | Nucleophilic attack of H₂O on acetate carbonyl | +25.4 |

| Intermediate | Tetrahedral intermediate formation | +15.8 |

| Transition State 2 (TS2) | Proton transfer and bond cleavage | +22.1 |

| Products | 1-Acetyloxy-4-hydroxyanthracenedione + Acetic Acid | -5.2 |

Analysis of Kinetic versus Thermodynamic Control in Chemical Reactions

Many chemical reactions can yield multiple products through competing pathways. The distribution of these products is often dictated by reaction conditions, a phenomenon explained by the principles of kinetic and thermodynamic control. wikipedia.org

Kinetic Control : At lower temperatures or with shorter reaction times, the product that is formed fastest will predominate. masterorganicchemistry.com This "kinetic product" is the one reached via the pathway with the lowest activation energy (lowest energy transition state). libretexts.orgopenstax.org

Thermodynamic Control : At higher temperatures or with longer reaction times, the reaction becomes reversible, allowing equilibrium to be established. libretexts.org Under these conditions, the most stable product, the "thermodynamic product," will be the major component of the final mixture, regardless of the activation energy required to form it. masterorganicchemistry.comopenstax.org

Computational chemistry is an invaluable tool for predicting whether a reaction will be under kinetic or thermodynamic control. By calculating the energies of the transition states leading to different products, chemists can determine the kinetic product. Similarly, by calculating the energies of the final products, the thermodynamic product can be identified. wikipedia.org For instance, in electrophilic substitution reactions on the anthraquinone core, different positions might be susceptible to attack. A computational study could reveal that attack at one position has a lower transition state energy (kinetic preference) while the resulting product is less stable than a product formed from attack at a different position (thermodynamic preference).

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and the sampling of different molecular shapes. rsc.org

For 9,10-Anthracenedione, 1,4-bis(acetyloxy)-, the core anthraquinone structure is largely planar and rigid. However, the two acetyloxy substituents at the 1 and 4 positions possess significant conformational flexibility due to rotation around the C-O and C-C single bonds. MD simulations can be used to explore the accessible rotational conformations of these side chains. nih.gov

A typical MD simulation involves placing the molecule in a simulated environment (e.g., a solvent box) and running the simulation for a period ranging from nanoseconds to microseconds. The simulation tracks the trajectory of each atom, providing a detailed movie of the molecule's motion. Analysis of this trajectory can reveal:

Preferred Conformations : The most frequently observed orientations of the acetyloxy groups.

Conformational Interconversion : The pathways and energy barriers for rotation from one conformation to another. nih.gov

Solvent Effects : How the surrounding environment influences the conformational preferences.

Table 2: Typical Parameters for an MD Simulation of 9,10-Anthracenedione, 1,4-bis(acetyloxy)-

| Parameter | Value/Description |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent | Explicit water (e.g., TIP3P model) |

| System Size | ~10,000 atoms (solute + solvent) |

| Temperature | 298 K (controlled by thermostat) |

| Pressure | 1 atm (controlled by barostat) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Quantum Chemical Analysis of Aromaticity and Electron Delocalization within the Anthracenedione System

The anthraquinone core is a polycyclic aromatic system, and its electronic properties are governed by the delocalization of π-electrons across its three rings. Quantum chemical methods are essential for quantifying and visualizing the aromatic character and electron distribution within this framework.

A widely used computational tool to assess aromaticity is the Nucleus-Independent Chemical Shift (NICS). github.io NICS calculations measure the magnetic shielding at a specific point in space, typically the center of a ring. researchgate.net A large negative NICS value indicates strong magnetic shielding, which is characteristic of a diatropic ring current and, therefore, aromaticity. Conversely, a positive value indicates a paratropic current and antiaromaticity. researchgate.net For a polycyclic system like anthraquinone, NICS values can be calculated for each individual ring to assess its local aromaticity. ethz.ch Studies on the parent anthracene (B1667546) molecule show that the central ring is less aromatic than the terminal rings. ethz.ch

Table 3: Illustrative NICS(1)zz Values for Anthracene Rings

| Ring | Calculated NICS(1)zz (ppm) | Aromatic Character |

|---|---|---|

| Terminal Ring | -19.1 | Aromatic |

| Central Ring | -12.5 | Less Aromatic |

The introduction of substituents, such as the 1,4-bis(acetyloxy) groups, alters the electron distribution within the anthraquinone system. The oxygen atoms of the acetyloxy groups have lone pairs that can be donated into the aromatic rings through resonance, while the carbonyl groups are electron-withdrawing. DFT calculations can precisely model these effects. nih.gov Analysis of the molecular orbitals (e.g., HOMO and LUMO) can show how the electron density is redistributed. Furthermore, population analysis methods or the Quantum Theory of Atoms in Molecules (AIM) can be used to quantify the charge on each atom and the degree of electron delocalization between them, providing a detailed picture of the electronic structure. mdpi.comnih.gov

Derivatization and Functionalization Strategies for 9,10 Anthracenedione, 1,4 Bis Acetyloxy

Chemical Transformations of Acetyl Substituents

The two acetyloxy groups at the 1- and 4-positions of the anthraquinone (B42736) core are key features of the diacerein (B1670377) molecule, influencing its solubility, stability, and pharmacokinetic profile. These ester functionalities serve as primary targets for chemical modification through hydrolysis, exchange reactions, and derivatization.

Selective Hydrolysis and Acetyl Exchange Reactions

Hydrolysis of the acetyl groups in 9,10-Anthracenedione, 1,4-bis(acetyloxy)- is a fundamental transformation. In biological systems, diacerein is a prodrug that undergoes hydrolysis to its active metabolite, rhein (B1680588) (1,4-dihydroxy-9,10-anthracenedione-2-carboxylic acid). This bioactivation underscores the susceptibility of the ester linkages to cleavage.

In a laboratory setting, complete hydrolysis can be achieved under acidic or basic conditions to yield rhein. However, selective hydrolysis to afford a mono-acetylated intermediate presents a synthetic challenge due to the symmetrical nature of the starting material. Control over reaction conditions such as temperature, reaction time, and the stoichiometry of the hydrolyzing agent is crucial for achieving selective mono-deacetylation.

Furthermore, the acetyl groups can participate in exchange reactions. Enzymatic catalysis has been shown to be a powerful tool for this purpose. For instance, a multifunctional maltose (B56501) O-acetyltransferase from Escherichia coli can utilize diacerein as an acyl donor. google.com This biocatalyst facilitates the transfer of an acetyl group from diacerein to other molecules, such as coenzyme A (CoA) to produce acetyl-CoA, or to glycosides to form glycosyl esters via a transesterification reaction. google.com This enzymatic approach highlights a sophisticated and selective method for acetyl exchange, opening avenues for the synthesis of novel conjugates.

Table 1: Enzymatic Transesterification using 9,10-Anthracenedione, 1,4-bis(acetyloxy)- as an Acetyl Donor

| Enzyme | Mutant | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Maltose O-acetyltransferase (MAT) | E125F | Diacerein + CoA | Acetyl-CoA | 3892.70 mg/L | google.com |

Derivatization at Acetyl Oxygen Atoms

Direct derivatization at the acetyl oxygen atoms of 9,10-Anthracenedione, 1,4-bis(acetyloxy)- is a less explored area of its chemistry. Such modifications would involve reactions targeting the carbonyl oxygen of the ester group. Theoretical approaches could include the formation of ketals or other protecting groups, though the stability of the anthraquinone system under the required reaction conditions would need careful consideration. The development of methodologies for such transformations could lead to novel prodrugs with altered release characteristics or molecules with unique chemical properties.

Regioselective Functionalization of the Anthracene (B1667546) Ring System

The anthracene core of 9,10-Anthracenedione, 1,4-bis(acetyloxy)- offers several positions for functionalization. However, the presence of the electron-withdrawing quinone moiety and the acetyloxy groups significantly influences the reactivity of the aromatic rings, making regioselective modifications a challenging synthetic endeavor. Research in this area is crucial for developing structure-activity relationships and creating new therapeutic agents.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Alkylation)

The introduction of new carbon-carbon bonds onto the diacerein scaffold can be achieved through various modern synthetic methodologies, although specific examples starting directly from diacerein are not extensively documented in publicly available literature. However, the principles of these reactions on related anthraquinone systems provide a roadmap for potential derivatization strategies.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are powerful tools for forming C-C bonds on aromatic rings. For these reactions to be applied to diacerein, a leaving group, typically a halide (Br, I) or a triflate, would first need to be installed on the anthracene core. Subsequent coupling with a suitable partner (e.g., a boronic acid for Suzuki, an alkene for Heck, or a terminal alkyne for Sonogashira) would yield the desired C-C bond. The regioselectivity of the initial halogenation or triflation step would be critical in determining the final position of the new substituent.

Alkylation: Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. This reaction typically requires a Lewis acid catalyst and an alkyl halide. The electron-deficient nature of the anthraquinone system in diacerein makes it less reactive towards electrophilic aromatic substitution. Therefore, harsh reaction conditions might be necessary, which could potentially compromise the integrity of the acetyl ester groups.

Introduction of Heteroatom-Containing Functional Groups (C-N, C-O, C-S, C-Hal, C-Se, C-B, C-P)

The incorporation of heteroatoms into the diacerein structure can significantly alter its physicochemical and biological properties.

C-Hal (Halogenation): Electrophilic halogenation can introduce chlorine, bromine, or iodine onto the aromatic rings. The positions of substitution would be directed by the existing substituents.

C-N (Nitration and Amination): Nitration, typically carried out with a mixture of nitric and sulfuric acids, introduces a nitro group, which can subsequently be reduced to an amino group. This amino group can then be further functionalized. Direct amination of the anthraquinone core is also a known transformation in anthraquinone chemistry.

C-O (Hydroxylation and Alkoxylation): While diacerein already possesses acetyloxy groups, the introduction of additional hydroxyl or alkoxy groups at other positions on the ring would require specific synthetic routes, possibly involving nucleophilic aromatic substitution on a pre-functionalized ring.

C-S (Sulfonation): Sulfonation of anthraquinones is a well-established industrial process, typically using sulfuric acid or oleum. This introduces a sulfonic acid group onto the aromatic ring. google.com

C-Se, C-B, C-P: The introduction of selenium, boron, or phosphorus-containing functional groups onto the diacerein scaffold is less common but represents an area for novel synthetic exploration. These heteroatoms can impart unique reactivity and potential biological activities to the molecule. For example, boronic acid derivatives are valuable intermediates in Suzuki cross-coupling reactions.

Development of Site-Specific Modification Methodologies

Achieving site-specific modifications on the diacerein molecule is a key challenge for medicinal chemists. The development of such methodologies relies on a deep understanding of the reactivity of the anthraquinone system and the directing effects of its substituents. Strategies to achieve site-specificity include:

Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group to deprotonate a specific ortho-position with a strong base, followed by quenching with an electrophile. The carboxylic acid group present in diacerein could potentially serve as a directing group, although its acidity might interfere with the strong bases used.

Blocking Groups: The introduction of a temporary blocking group at a reactive position can allow for functionalization at a less reactive site. Subsequent removal of the blocking group reveals the desired polysubstituted product.

Functionalization of Precursors: A common strategy for obtaining derivatives of complex molecules is to perform the desired functionalization on a simpler precursor molecule, followed by the final steps to construct the target compound. For example, functionalizing rhein and then performing the diacetylation would be a viable route to substituted diacerein analogs.

Synthesis of Advanced Anthracenedione Scaffolds and Derivatives

The strategic functionalization of 9,10-Anthracenedione, 1,4-bis(acetyloxy)- is a key approach to developing novel anthracenedione-based compounds with diverse applications. Research has demonstrated that this starting material can be effectively utilized in reactions that lead to the formation of advanced scaffolds, including amino-substituted and heterocyclic-fused anthracenediones.

A significant derivatization strategy involves the direct amination of 9,10-Anthracenedione, 1,4-bis(acetyloxy)-. In a notable study, this acylated anthraquinone was successfully converted to 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione. mdpi.com The proposed mechanism for this transformation suggests an initial reduction of the acetate (B1210297) groups, yielding the intermediate 1,4-dihydroxyanthraquinone (quinizarin). This intermediate then undergoes a nucleophilic attack by the amine. This process highlights the role of the acetyloxy groups as effective leaving groups under specific reaction conditions, paving the way for the introduction of various substituents.

The following table summarizes the reaction conditions for the synthesis of an amino-substituted anthracenedione derivative from 9,10-Anthracenedione, 1,4-bis(acetyloxy)-.

| Starting Material | Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 9,10-Anthracenedione, 1,4-bis(acetyloxy)- | Butylamine (BuNH₂) | PhI(OAc)₂ | 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione | 83% | mdpi.com |

While direct derivatization of the diacetate is a viable route, the in-situ generation of the more reactive 1,4-dihydroxyanthraquinone intermediate opens up a broader spectrum of possibilities for creating advanced scaffolds. The literature on quinizarin (B34044) chemistry provides a roadmap for the types of complex molecules that can be synthesized from this core structure. These include the construction of fused heterocyclic rings such as pyrroles, imidazoles, pyrazines, and quinoxalines. morressier.com

For instance, terpenylquinones derived from 1,4-anthracenedione have been transformed into extended polycyclic systems. morressier.com These reactions often proceed through nucleophilic addition or substitution, followed by cyclization to form the fused heterocyclic ring. The resulting naphtho[2,3-f]indole-4,11-diones and other similar structures represent a class of advanced anthracenedione scaffolds with potential applications in various fields.

The table below presents examples of advanced anthracenedione scaffolds synthesized from 1,4-disubstituted anthracenedione precursors, illustrating the potential for creating complex molecular architectures.

| Precursor Type | Reaction Type | Resulting Scaffold | Potential Applications | Reference |

|---|---|---|---|---|

| Amino-substituted 1,4-anthracenedione | Condensation with β-dicarbonyl compounds | Naphtho[2,3-f]indole-4,11-diones | Antineoplastic, Antifungal | morressier.com |

| Dichloro-substituted 1,4-anthracenedione | Nucleophilic substitution with N-nucleophiles | Imidazole-fused anthracenediones | Biological evaluation | morressier.com |

| 1,4-Dihydroxyanthraquinone (from diacetate) | Reaction with lipophilic amino alcohols | Mono- and disubstituted amino alcohol derivatives | Analogues of Mitoxantrone | nih.gov |

Advanced Chemical Applications of 9,10 Anthracenedione, 1,4 Bis Acetyloxy in Materials Science and Analytical Chemistry

Applications in Chromophore and Pigment Development

The inherent chromophoric nature of the 9,10-anthracenedione core makes it a valuable building block for the synthesis of dyes and pigments. The color and photophysical properties of these materials can be precisely controlled through strategic chemical modifications.

Design Principles for Tunable Color Properties

The color of anthraquinone-based dyes is intrinsically linked to the electronic transitions within the molecule, which can be modulated by the introduction of various substituents. The principle of tuning the color properties of these compounds lies in the strategic placement of electron-donating and electron-withdrawing groups on the anthraquinone (B42736) scaffold.

The introduction of electron-donating groups, such as amino or hydroxyl groups, at the 1 and 4 positions of the anthraquinone core leads to a bathochromic shift, which is a shift of the absorption maximum to a longer wavelength (red-shift). nih.gov This is because these substituents enhance the intramolecular charge transfer from the substituent to the electron-accepting quinone system, thereby lowering the energy gap for electronic transitions. ikm.org.my The strength and nature of the electron-donating group, as well as its position on the ring, significantly influence the resulting color. For instance, increasing the basicity of the substituents generally deepens the color. whiterose.ac.uk

The color of anthraquinone derivatives can be systematically modified, producing a wide spectrum of hues from yellow to blue. nih.gov The interaction between substituents at the 1 and 4 positions has been demonstrated to affect the absorption peak, indicating that the nature of one substituent influences the effect of the other. researchgate.net For example, the synthesis of new anthraquinone derivatives with quinoline (B57606) groups at the 1,4- and 1,8-positions has been explored for use in color filters, demonstrating high molar extinction coefficients and thermal stability. researchgate.netelsevierpure.com The precursor, 1,4-dihydroxyanthraquinone (quinizarin), is a key intermediate in the synthesis of a variety of red and blue dyes. google.com

| Substituent at 1,4-positions | Effect on Absorption Spectrum | Resulting Color Range |

|---|---|---|

| -OH (hydroxyl) | Bathochromic shift | Orange to Red-Brown |

| -NH2 (amino) | Stronger bathochromic shift | Red to Blue |

| -NHR (alkylamino) | Tunable bathochromic shift | Varies with alkyl group |

| Quinoline | High molar extinction coefficient | Blue |

Investigation of Photophysical Stability in Material Systems

For practical applications as chromophores and pigments, the photophysical stability of the dye molecules within a material system is of paramount importance. Anthraquinone derivatives have been investigated for their photostability when incorporated into polymer matrices, such as poly(methyl methacrylate) (PMMA).

Studies have shown that some anthraquinone derivatives exhibit partially reversible photodegradation. rsc.org For example, 1,8-dihydroxyanthraquinone has been identified as having notable photostability and recovery characteristics in PMMA. rsc.org The stability of these dyes is influenced by the surrounding polymer matrix and the presence of other additives. For instance, certain anthraquinone derivatives have been explored as photostabilizers for rigid poly(vinyl chloride) (PVC), demonstrating a reasonable stabilizing effect against UV irradiation. researchgate.net

The degradation of anthraquinone dyes can occur through various mechanisms, including photocatalytic oxidation. ajol.inforesearchgate.net The efficiency of degradation can be influenced by factors such as the concentration of the dye, the intensity of the light source, and the presence of photocatalysts like TiO2. ajol.inforesearchgate.net Understanding these degradation pathways is crucial for designing more robust and long-lasting colored materials. Research into the photodegradation of anthraquinone dyes has also led to the development of rules-of-thumb to qualitatively predict their photostability and recovery characteristics based on their molecular structure. rsc.org

Functional Materials Development

Beyond their use as colorants, derivatives of 9,10-anthracenedione, 1,4-bis(acetyloxy)- are being explored for the development of advanced functional materials with applications in optics and electronics.

Development of Photochromic Systems and Their Underlying Mechanisms

Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. Anthraquinone derivatives have been shown to exhibit photochromic behavior.

For instance, 5,6,7-tri-tert-butyl-1,4-anthraquinone displays both electro- and photo-chromism. The photochromism in this system is based on a [2+2] cycloaddition type of photo-valence isomerization of the aromatic ring. In other systems, the photochromic behavior of anthraquinones in supramolecular gels has been demonstrated to exhibit a clock reaction-like behavior in color and fluorescence changes. rsc.org This is attributed to a competition between the photoreduction of the anthraquinone and the inhibition of this reaction by molecular oxygen within the gel medium. rsc.org The synthesis of various anthraquinone derivatives and the study of their photochromic properties in both solutions and polymer layers have been undertaken to establish the relationship between their chemical structure and photochromic characteristics. researchgate.net

Research into Non-Linear Optical (NLO) Materials and Their Characteristics

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. The delocalized π-electron systems in anthraquinone derivatives make them promising candidates for third-order NLO materials.

Research has shown that donor-acceptor-donor substituted anthraquinones exhibit significant third-order NLO properties. brandeis.edu The third-order NLO susceptibility (χ(3)), non-linear refractive index (n2), and second-order hyperpolarizability (γ) of these molecules have been measured, with results indicating their potential for NLO applications. brandeis.edu For example, studies on 1,4-diamino-9,10-anthraquinone have revealed self-defocusing and reverse saturable absorption behavior, with the non-linear refractive index and absorption coefficient increasing with concentration. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to understand the NLO properties of anthraquinone derivatives and have shown a correlation between electron correlation descriptors and NLO properties. tandfonline.comnih.gov

| Anthraquinone Derivative | NLO Property | Measured Value | Potential Application |

|---|---|---|---|

| Donor-Acceptor-Donor Substituted | χ(3) | 3.36–3.76 × 10−13 esu | Optical Switching |

| Donor-Acceptor-Donor Substituted | n2 | 6.19–6.91 × 10−12 esu | Optical Limiting |

| 1,4-Diamino-9,10-Anthraquinone | n2 | ~10^-6 esu | Self-defocusing applications |

| 1,4-Diamino-9,10-Anthraquinone | β | ~10^-4 m/W | Reverse saturable absorption |

Design of Electrochemical and Redox-Active Systems

The reversible redox chemistry of the quinone moiety in 9,10-anthracenedione makes it an excellent candidate for the development of electrochemical and redox-active systems, particularly for energy storage applications.

Anthraquinone-based polymers have been extensively investigated as redox-active materials for organic batteries. db-thueringen.dedb-thueringen.de The redox potential of anthraquinones can be tailored by modifying the carbonyl groups with electron-donating or accepting groups. db-thueringen.de This allows for the design of materials with specific electrochemical properties for use as either anode or cathode materials. For example, conjugated microporous polymers incorporating redox-active anthraquinone units have been developed as efficient electrode materials for supercapacitors, exhibiting high specific capacitance and good cycling stability. acs.orgacs.org

In the context of redox flow batteries, dihydroxyanthraquinone-based electrolytes have been engineered to enhance capacity and cycling stability. researchgate.netbohrium.com Strategies to improve the performance of these systems include the development of highly water-soluble anthraquinone derivatives and the use of electrochemical regeneration to extend the lifetime of the active materials. chemrxiv.orgrsc.org The synthesis of 1,4-diaminoanthraquinone (B121737) derivatives with increased solubility in non-aqueous solvents has also been pursued for the development of symmetric redox flow batteries. acs.org

Applications in Chemical Sensing and Analytical Methodologies

The deprotected form of 9,10-Anthracenedione, 1,4-bis(acetyloxy)-, which is 1,4-dihydroxyanthraquinone (quinizarin), has garnered significant attention in the field of analytical chemistry. Its unique photophysical properties and the presence of two hydroxyl groups in close proximity to carbonyl moieties make it an excellent candidate for the development of chromogenic and fluorogenic chemosensors. These sensors operate on the principle of changes in their optical properties upon selective binding with target analytes.

Development of Spectrophotometric Reagents and Assays

Quinizarin (B34044) has been effectively utilized as a spectrophotometric reagent for the detection and quantification of various metal ions. The interaction between quinizarin and a metal ion typically leads to the formation of a colored complex, which can be monitored using UV-Visible spectrophotometry. This change in the absorption spectrum forms the basis of quantitative assays.

One notable application is in the determination of lithium ions. A highly sensitive analytical method has been developed based on the reaction of Li+ with quinizarin in a dimethylsulfoxide medium. In the presence of sodium hydroxide (B78521) and sodium carbonate, a distinct bluish-violet color develops, with a maximum absorbance at 601 nm. researchgate.net This colorimetric response is stable for a significant period, allowing for reliable measurements. The method demonstrates linearity over a concentration range of 14–250 parts per billion (ppb) of Li+ in both aqueous and serum matrices. researchgate.net

The interaction of 1,4-dihydroxyanthraquinone with other metal ions has also been studied. For instance, its interaction with Co(II), Ni(II), Cu(II), and Zn(II) chelates has been investigated in various organic solvents. The formation of these metal chelates results in a bathochromic shift of the visible absorption band, with the extent of the shift being dependent on the specific metal ion. nih.gov Titration studies with copper perchlorate (B79767) have revealed the formation of different chelate species with metal-to-ligand ratios of 1:2, 1:1, and 2:1, depending on the reaction conditions. nih.gov

The development of quantitative colorimetric assays often involves the optimization of various parameters to ensure sensitivity and accuracy. nih.gov For instance, in the Griess assay for nitrite (B80452) detection using a phenosafranin-based platform, factors such as reagent concentration, acidity, and reaction time are optimized to achieve a low detection limit and a wide linear range. mdpi.com Similar principles are applied in the development of quinizarin-based assays.

Table 1: Spectrophotometric Assay of Lithium using Quinizarin

| Parameter | Value | Reference |

| Analyte | Lithium (Li+) | researchgate.net |

| Reagent | 1,4-Dihydroxyanthraquinone (Quinizarin) | researchgate.net |

| Medium | 90% Dimethylsulfoxide | researchgate.net |

| Wavelength of Maximum Absorbance (λmax) | 601 nm | researchgate.net |

| Linear Range | 14–250 ppb | researchgate.net |

| Relative Standard Deviation (RSD) for 100 ppb Li+ | 4.0% (aqueous), 3.9% (serum) | researchgate.net |

Sensor Development for Specific Chemical Analytes (e.g., Metal Ions)

Beyond its use as a spectrophotometric reagent, 1,4-dihydroxyanthraquinone is a versatile platform for the design of more sophisticated chemical sensors, including fluorescent chemosensors. These sensors offer advantages such as higher sensitivity and the potential for "turn-on" or "turn-off" fluorescence responses upon analyte binding.

The fluorescence sensing capabilities of 1,4-dihydroxyanthraquinone have been explored for the detection of various metal ions. Studies have shown that it can selectively respond to certain metal ions, which can be monitored by changes in its fluorescence spectrum. nih.gov For example, detailed investigations into its interaction with Hg(2+) and Er(3+) have demonstrated a significant response, indicating its potential for the design of probes for these metal ions. nih.gov

The sensing mechanism often involves the chelation of the metal ion by the hydroxyl groups of quinizarin, which modulates the photophysical properties of the molecule. This interaction can lead to either fluorescence enhancement or quenching. For instance, the fluorescence emission of the lithium/1,4-dihydroxyanthraquinone system shows a great enhancement in the presence of certain water-miscible solvents, which is attributed to the solvation of the lithium cation and the stabilization of an ion-pair. researchgate.net

Furthermore, quinizarin has been employed as a fluorescent dye for the selective and reversible sensing of anions. A simple and cost-effective optical sensing system based on quinizarin has been reported for the detection of acetate (B1210297) (CH3COO−) anions. mdpi.comresearchgate.net The addition of acetate ions to a solution of quinizarin in dimethylsulfoxide leads to a remarkable quenching of its initial strong emission intensity. mdpi.com This quenching is attributed to the deprotonation of the phenolic -OH groups of quinizarin upon interaction with the acetate anion. mdpi.com The binding is reversible, which makes quinizarin a potential candidate for the development of reusable optical sensors for acetate. researchgate.net

The versatility of the anthraquinone scaffold allows for its incorporation into more complex sensor designs to enhance selectivity and sensitivity for a wide range of analytes.

Table 2: Fluorescent Sensing of Acetate using Quinizarin

| Parameter | Details | Reference |

| Analyte | Acetate (CH3COO−) | mdpi.comresearchgate.net |

| Sensor | 1,4-Dihydroxyanthraquinone (Quinizarin) | mdpi.comresearchgate.net |

| Sensing Principle | "Turn-Off" Fluorescence | mdpi.com |

| Mechanism | Deprotonation of phenolic -OH groups | mdpi.com |

| Medium | Dimethylsulfoxide (DMSO) | mdpi.comresearchgate.net |

| Reversibility | Yes | researchgate.net |

Concluding Remarks and Future Research Perspectives

Synthesis of Key Research Contributions on 9,10-Anthracenedione, 1,4-bis(acetyloxy)-

Research on 9,10-Anthracenedione, 1,4-bis(acetyloxy)- has primarily centered on its role as a key intermediate in the synthesis of other functional molecules. A prevalent and efficient method for its preparation is the reductive acetylation of quinizarin (B34044) (1,4-dihydroxy-9,10-anthracenedione). This process involves the reduction of the quinone moieties of quinizarin, followed by the introduction of acetyl groups to the hydroxyl positions.

While specific, extensive research on the direct applications of 9,10-Anthracenedione, 1,4-bis(acetyloxy)- is not widely documented in publicly available literature, its importance is underscored by its utility in creating more complex anthracenedione derivatives. These derivatives have found applications in various fields:

Dye Chemistry: The anthracenedione core is a fundamental chromophore in a wide range of synthetic dyes. britannica.commarketintelo.com The 1,4-disubstituted pattern, as seen in this compound, is crucial for determining the color and properties of these dyes. nih.gov By modifying the acetyloxy groups, chemists can tune the electronic properties of the molecule, thereby altering its color and fastness properties. researchgate.net

Medicinal Chemistry: Anthracenedione derivatives are a well-established class of anticancer agents. nih.gov While the biological activity of 9,10-Anthracenedione, 1,4-bis(acetyloxy)- itself is not extensively studied, it serves as a precursor for the synthesis of analogues with potential therapeutic properties. The development of new anticancer drugs often involves the structural modification of known scaffolds like anthracenedione to enhance efficacy and reduce side effects. nih.gov

Table 1: Key Research Contributions Summary

| Research Area | Key Contribution |

|---|---|